tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
Description
This compound is a chiral carbamate derivative featuring a hydroxy group at position 2, a methyl group at position 4, and a methoxycarbonyl moiety at position 1. Its stereochemistry (2R,3S,4S) is critical for its physicochemical and biological properties, particularly in pharmaceutical applications where enantiomeric purity influences receptor binding or metabolic stability . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
methyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-7-9(2)12(10(16)8-11(17)19-6)15-13(18)20-14(3,4)5/h9-10,12,16H,7-8H2,1-6H3,(H,15,18)/t9-,10+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWAPTIQNSJWGW-UMNHJUIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl group:
Introduction of the methoxycarbonyl group: This step is achieved by reacting the intermediate with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the carbamate group: The final step involves the reaction of the intermediate with an isocyanate compound to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
- tert-Butyl (2r,3s,4s)-1-(Methoxycarbonyl)-2-Methoxy-4-Methylhexan-3-ylmethylcarbamate
- Key Difference : Methoxy group replaces the hydroxy group at position 2, and a methyl group is added to the carbamate nitrogen.
- Impact :
- Synthesis: Requires methylation of the hydroxy group, likely via Mitsunobu or Williamson ether synthesis, differing from the hydroxylated target compound’s synthesis . Molecular Weight: 317.43 vs. 317.43 (target), but steric bulk increases due to the additional methyl group .
tert-Butyl ((2S,3R)-4-Chloro-3-Hydroxy-1-Phenylbutan-2-yl)carbamate
- Key Difference : Chlorine substituent at position 4 and phenyl group at position 1.
- Impact :
- Lipophilicity : The phenyl and chloro groups enhance lipophilicity (clogP ≈ 3.5 vs. ~2.8 for the target), improving membrane permeability but reducing aqueous solubility .
- Biological Activity : Chlorine may act as a leaving group in nucleophilic substitution reactions, enabling prodrug strategies .
Analogues with Heterocyclic or Bulky Substituents
- tert-Butyl (2S,3S)-1-(4-(Benzyloxy)Phenyl)-4-Chloro-3-Hydroxybutan-2-ylcarbamate
- Key Feature : Benzyloxy-phenyl group introduces aromaticity and bulk.
- Impact :
- Steric Effects : The bulky benzyloxy group may hinder rotation, stabilizing specific conformations critical for binding to hydrophobic enzyme pockets .
Synthesis : Requires palladium-catalyzed coupling for benzyloxy introduction, adding complexity compared to the target compound’s synthesis .
- tert-Butyl [(2S,3R)-3-Hydroxy-4-(Isobutylamino)-1-Phenylbutan-2-yl]carbamate Key Feature: Isobutylamino group at position 3. Impact:
- Receptor Binding : The isobutyl group’s hydrophobicity and branching may enhance affinity for proteases or GPCRs .
- Stability : The secondary amine may increase susceptibility to oxidative metabolism compared to the target’s carbamate-protected amine .
Physical Properties
Biological Activity
Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate is a complex organic compound with diverse applications in biological and medicinal chemistry. Its unique structural features, including multiple chiral centers and functional groups, contribute to its significant biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₇N₁O₅
- Molecular Weight : 271.38 g/mol
- CAS Number : 141394-85-6
The compound's structure features a tert-butyl group, a methoxycarbonyl group, and a hydroxyl group, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique configuration allows it to modulate enzyme activity and influence various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound can alter signal transduction pathways that are critical in cell proliferation and apoptosis.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
Antioxidant Effects
The compound has also been investigated for its antioxidant potential. It showed protective effects against oxidative damage in various cell types by reducing lipid peroxidation and enhancing cellular antioxidant defenses .
Table 1: Summary of Biological Activities
Study 1: Inhibition of Inflammatory Markers
In a study examining the effects of this compound on RAW264.7 cells, it was found that the compound significantly reduced the expression of inflammatory markers when cells were stimulated with LPS. This suggests potential use in conditions characterized by excessive inflammation .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against amyloid-beta-induced toxicity in astrocytes. Results indicated that treatment with the compound improved cell viability under stress conditions caused by amyloid-beta peptides . This points towards its potential application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate?
- Methodological Answer : The synthesis typically involves multi-step sequences with stereochemical control. For example, carbamate formation via reaction of amines with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions, followed by hydroxyl protection/deprotection and methoxycarbonyl introduction. Key steps include:
- Use of sodium borohydride for selective reduction of ketones to alcohols while preserving stereochemistry (e.g., in ethanol at room temperature) .
- Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates .
- Characterization by ¹H NMR to confirm stereochemistry (e.g., δ 1.36 ppm for Boc methyl groups) .
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Methodological Answer :
- Chiral chromatography : Separation of enantiomers using chiral stationary phases (CSPs) to confirm optical purity.
- X-ray crystallography : Resolving crystal structures to verify absolute configurations (e.g., hydrogen bonding networks in carbamate derivatives) .
- NMR coupling constants : Analysis of J-values (e.g., vicinal coupling in hydroxy groups) to infer dihedral angles and stereochemistry .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during methoxycarbonyl group introduction?
- Methodological Answer :
- Temperature control : Performing reactions at −78°C to suppress nucleophilic attack on sensitive intermediates (e.g., using s-BuLi/TMEDA for deprotonation) .
- Protecting group synergy : Temporarily masking hydroxy groups with silyl ethers (e.g., TBS) to prevent undesired esterification .
- Reagent selection : Using trifluoroacetic anhydride for selective activation of carboxylates, minimizing overreaction .
Q. How do structural modifications at the carbamate or hydroxy positions impact biological activity?
- Methodological Answer :
- Bioisosteric replacement : Substituting the tert-butyl group with cyclopentyl or aryl groups alters steric bulk, affecting binding to targets like BACE2 (IC₅₀ shifts from 71 nM to >1 µM observed in analogs) .
- Hydrogen bond modulation : Introducing electron-withdrawing groups (e.g., nitro) near the hydroxy group enhances hydrogen bonding with enzyme active sites, improving inhibitory potency .
- Comparative SAR tables :
| Modification Site | Group Added | BACE2 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Carbamate (tert-butyl) | None (parent) | 71 | 0.12 |
| Carbamate (cyclopentyl) | Cyclopentyl | 320 | 0.08 |
| Hydroxy (nitro derivative) | −NO₂ | 45 | 0.09 |
Data adapted from .
Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase conformational data?
- Methodological Answer :
- Dynamic NMR : Detects rotational barriers in solution (e.g., coalescence temperatures for carbamate rotamers) .
- DFT calculations : Compare computed gas-phase conformers with X-ray structures to identify solvent- or packing-induced distortions .
- Variable-temperature XRD : Captures temperature-dependent conformational changes in crystals .
Experimental Design & Data Analysis
Q. How to optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
- Methodological Answer :
- Flow chemistry : Continuous processing minimizes side reactions (e.g., using microreactors for Boc deprotection with TFA) .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions (e.g., 0°C, 2.2 eq. NaBH₄ maximizes diastereomeric excess to >98%) .
Q. What computational tools predict the compound’s stability under varying pH conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
